2-[2-(4-methoxyphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide
Overview
Description
2-[2-(4-methoxyphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxyphenoxy group, a propanoyl group, and a hydrazinecarbothioamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxyphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxyphenol with propionyl chloride to form 4-methoxyphenyl propionate. This intermediate is then reacted with hydrazinecarbothioamide in the presence of a suitable catalyst to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methoxyphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The methoxy and phenoxy groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups .
Scientific Research Applications
2-[2-(4-methoxyphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide has several scientific research applications, including:
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate
- 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-methoxy-4-(prop-2-en-1-yl)phenol
Uniqueness
What sets 2-[2-(4-methoxyphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide apart from similar compounds is its unique combination of functional groups, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications, as it can be used to create new derivatives with tailored properties for specific purposes.
Properties
IUPAC Name |
1-[2-(4-methoxyphenoxy)propanoylamino]-3-prop-2-enylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-4-9-15-14(21)17-16-13(18)10(2)20-12-7-5-11(19-3)6-8-12/h4-8,10H,1,9H2,2-3H3,(H,16,18)(H2,15,17,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVFYAAMNIRIKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NCC=C)OC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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